Boc-phe-gly-ome

Catalog No.
S1941992
CAS No.
7625-57-2
M.F
C17H24N2O5
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-phe-gly-ome

CAS Number

7625-57-2

Product Name

Boc-phe-gly-ome

IUPAC Name

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1

InChI Key

KRYDBLGWCUNDCJ-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC

Boc-phe-gly-ome, also known as N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester, is a small molecule belonging to a class of compounds called peptides. Peptides are formed by linking amino acids together through peptide bonds. Boc-phe-gly-ome has a specific structure with three amino acids: phenylalanine (Phe), glycine (Gly), and a methyl ester group (OMe) at the end. The N-terminus (beginning) of the molecule is protected by a Boc (tert-butoxycarbonyl) group, which helps with peptide synthesis [].

Application in Peptide Synthesis

The primary application of Boc-phe-gly-ome lies in its role as a building block for the synthesis of larger peptides and proteins. Scientists use a technique called solid-phase peptide synthesis (SPPS) to create these complex molecules. In SPPS, amino acids are attached one by one to a solid support. Boc-phe-gly-ome serves as a protected amino acid building block. The Boc group ensures the reactivity of the desired amino acid (phenylalanine) while preventing unwanted side reactions. Once incorporated into the growing peptide chain, the Boc group can be selectively removed under specific conditions to allow further chain elongation [].

Boc-phe-gly-ome, also known as N-Boc-phenylalanylglycine methyl ester, is a synthetic compound characterized by its unique structure and properties. The molecular formula for Boc-phe-gly-ome is C17H24N2O5, and it belongs to a class of compounds known as protected amino acids. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, allowing for selective reactions in peptide synthesis and other organic transformations .

Boc-phe-gly-ome itself does not have a specific biological mechanism of action. Its primary function is as a building block for the synthesis of peptides with various functionalities. The specific activity of the resulting peptide depends on the sequence and arrangement of the amino acids.

Boc-phe-gly-ome is likely not acutely toxic, but as with most chemicals, proper handling is essential. Here are some safety considerations:

  • Potential respiratory irritant: The compound may irritate the respiratory system if inhaled. It is recommended to handle it in a fume hood.
  • May irritate skin and eyes: Skin and eye contact should be avoided by wearing gloves and safety glasses.
Typical of amino acid derivatives. Key reactions include:

  • Deprotection: The Boc group can be removed under acidic conditions to yield phenylalanylglycine, which is essential for further peptide synthesis.
  • Coupling Reactions: Boc-phe-gly-ome can be coupled with other amino acids or peptides using standard coupling agents like carbodiimides to form longer peptide chains.
  • Hydrolysis: Under basic or acidic conditions, the methyl ester group can be hydrolyzed to produce the corresponding carboxylic acid derivative .

Boc-phe-gly-ome and its derivatives exhibit biological activities that are relevant in medicinal chemistry and drug development. They are often studied for their potential as:

  • Peptide Mimics: Due to their structural similarity to natural peptides, they can serve as inhibitors or modulators of biological pathways.
  • Antimicrobial Agents: Some studies suggest that compounds with similar structures may exhibit antimicrobial properties, making them candidates for antibiotic development .

The synthesis of Boc-phe-gly-ome typically involves the following steps:

  • Protection of Amino Acids: Phenylalanine is first protected with the Boc group using di-tert-butyl dicarbonate in the presence of a base.
  • Formation of Methyl Ester: Glycine is converted into its methyl ester derivative.
  • Coupling Reaction: The Boc-protected phenylalanine and the glycine methyl ester are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield Boc-phe-gly-ome .

These methods allow for high yields and purity of the final product.

Boc-phe-gly-ome finds applications in various fields:

  • Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of manipulation.
  • Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
  • Bioconjugation: The compound can be utilized in bioconjugation strategies to attach drugs or labels to biomolecules .

Studies on Boc-phe-gly-ome often focus on its interactions with biological macromolecules, such as proteins and enzymes. These interactions can provide insights into:

  • Binding Affinities: Understanding how Boc-phe-gly-ome binds to specific receptors or enzymes can help in designing more effective drugs.
  • Structural Studies: Techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are employed to elucidate the conformational dynamics and binding modes of this compound in solution and solid-state .

Boc-phe-gly-ome shares structural similarities with several other compounds, which can be compared based on their properties and applications:

Compound NameStructureUnique Features
Boc-Gly-Phe-Phe-Methyl EsterC26H33N3O6Exhibits β-sheet conformation; self-organizes into helical structures
Boc-Phe-Gly-OHC17H23N2O3Lacks the methyl ester group; used primarily as an intermediate in peptide synthesis
Boc-Gly-Gly-OHC15H21N3O4Contains two glycine residues; used in various peptide synthesis applications

Boc-phe-gly-ome's unique combination of the phenylalanine and glycine residues, along with its protective groups, makes it particularly valuable in peptide chemistry compared to these similar compounds.

XLogP3

1.9

Sequence

FG

Dates

Modify: 2023-08-16

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